molecular formula C18H21N5O3S B6587465 N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide CAS No. 1251546-05-0

N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide

Cat. No.: B6587465
CAS No.: 1251546-05-0
M. Wt: 387.5 g/mol
InChI Key: PZWGGNGBYILIAO-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide is a synthetic small molecule designed for research applications, featuring a complex architecture that combines thiazole and imidazolidinone pharmacophores. The thiazole core is a privileged structure in medicinal chemistry, known for its broad bioactivity and presence in compounds with antimicrobial, anticancer, and kinase-inhibiting properties . Similarly, the 2-iminothiazolidin-4-one moiety is a scaffold of high interest in the development of novel therapeutic agents, particularly for its reported antibiofilm and antimicrobial activities . This molecular hybrid is intended for use in biochemical and phenotypic assays to investigate new mechanisms of action and potential therapeutic pathways. Researchers can utilize this compound in high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-15(16(25)21(2)3)27-17(19-12)20-14(24)11-22-9-10-23(18(22)26)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWGGNGBYILIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a thiazole ring and an imidazolidinone moiety. Its molecular formula is C24H24N4O2SC_{24}H_{24}N_{4}O_{2}S with a molecular weight of approximately 424.54 g/mol. The presence of nitrogen-containing heterocycles in its structure is significant as these are often associated with biological activity.

Medicinal Applications

  • Antimicrobial Activity :
    • Research indicates that compounds containing thiazole and imidazolidinone structures exhibit antimicrobial properties. For instance, derivatives of thiazole have been studied for their effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives showed promising results as antibacterial agents, suggesting that N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide could be explored further in this context .
  • Anticancer Potential :
    • The thiazole ring is known for its role in anticancer drug development. Compounds with similar structures have shown inhibition of cancer cell proliferation in vitro. For example, a related compound was tested against human cancer cell lines and exhibited significant cytotoxicity, indicating that N,N,4-trimethyl could also have similar effects .
  • Neuropharmacological Effects :
    • The imidazolidinone component has been linked to neuropharmacological activities, particularly as potential ligands for cannabinoid receptors (CB1 and CB2). Studies have highlighted the modification of similar compounds to enhance their selectivity for these receptors, which could lead to the development of new therapeutic agents for neurological disorders .

Agricultural Applications

  • Pesticidal Activity :
    • Thiazole derivatives are widely recognized for their pesticidal properties. The structural features of N,N,4-trimethyl suggest it may serve as a scaffold for developing new pesticides. Research has shown that thiazole-based compounds exhibit insecticidal and herbicidal activities against a range of pests .
  • Herbicide Development :
    • The compound's ability to inhibit specific biological pathways in plants can be exploited to develop selective herbicides. Studies have indicated that certain thiazole derivatives can effectively control weed growth without harming crops .

Table 1: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
Thiazole AAntibacterialE. coli
Thiazole BAnticancerHeLa Cells
Thiazole CInsecticidalSpodoptera frugiperda
Thiazole DHerbicidalAmaranthus retroflexus

Case Studies

  • Case Study on Antibacterial Activity :
    A recent study evaluated the antibacterial efficacy of various thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with structural similarities to N,N,4-trimethyl demonstrated significant inhibition zones, supporting the potential use of this compound in antibiotic development.
  • Case Study on Neuropharmacological Effects :
    A series of experiments were conducted to assess the binding affinity of thiazole-based compounds at cannabinoid receptors. Results showed that modifications to the imidazolidinone structure enhanced selectivity towards hCB2R, suggesting pathways for developing neuroprotective agents using N,N,4-trimethyl as a base structure.

Comparison with Similar Compounds

Thiazolidinone-Acetamido Derivatives ()

Compounds 9–13 in share a thiazolidinone core substituted with acetamido groups. Key differences include:

  • Substituent Effects : Compound 9 (4-chlorobenzylidene) and Compound 10 (indole-methylene) show higher yields (83–90%) compared to nitro-furyl derivatives (Compounds 12–13, 53–58%), suggesting electron-withdrawing groups may reduce synthetic efficiency .
  • Melting Points : Melting points correlate with molecular symmetry and intermolecular forces. Compound 10 (indole-substituted) has a higher melting point (206–207°C) than Compound 12 (155–156°C), likely due to enhanced aromatic stacking .

Thiazole Carboxamide Derivatives ()

  • 2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide (): This simpler analogue lacks the imidazolidinone-acetamido side chain but shares the N,N,4-trimethyl-thiazole carboxamide core. Its 95% purity indicates synthetic accessibility, though biological activity is unspecified .
  • Anticancer Thiazoles (): Compound 7b (IC₅₀ = 1.61 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 μg/mL) feature thiazole carbohydrazide moieties. The target compound’s imidazolidinone group may confer improved selectivity or potency compared to these hydrazide derivatives .

Functional Group Variations and Pharmacological Implications

Thioxothiazolidinyl-Acetamides ()

Compounds such as N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide exhibit urease inhibition.

Sulfonyl and Trifluoromethyl Modifications ()

  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (): The sulfonyl group enhances electrophilicity, which could improve covalent interactions with biological targets compared to the target compound’s imidazolidinone .
  • Trifluoromethyl-Substituted Thiazole () : The CF₃ group in this analogue increases lipophilicity and metabolic stability, a strategy absent in the target compound but relevant for optimizing pharmacokinetics .

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Thiazole Imidazolidinone-acetamido N/A N/A N/A -
Compound 9 () Thiazolidinone 4-Chlorobenzylidene 90 186–187 Not reported
Compound 10 () Thiazolidinone Indole-methylene 83 206–207 Not reported
2-Amino-N,N,4-trimethyl-thiazole (16) Thiazole Amino, N,N,4-trimethyl N/A N/A Not reported
Compound 7b () Thiazole Carbohydrazide N/A N/A IC₅₀ = 1.61 μg/mL (HepG-2)

Table 2: Functional Group Impact on Activity

Functional Group Example Compound Pharmacological Effect Reference
Thioxo (C=S) derivatives Urease inhibition
Trifluoromethyl (CF₃) compound Enhanced metabolic stability
Sulfonyl (SO₂) compound Electrophilic reactivity

Research Findings and Implications

  • Synthetic Feasibility: Thiazolidinone derivatives with electron-donating groups (e.g., indole, chlorobenzylidene) achieve higher yields (>80%) than those with nitro-furyl substituents (~55%), highlighting substituent-dependent challenges in synthesis .
  • Biological Performance: Thiazole carbohydrazides () demonstrate potent anticancer activity, suggesting that the target compound’s imidazolidinone-acetamido side chain could be explored for similar applications with possible enhancements in target engagement .
  • Enzyme Inhibition : Thioxothiazolidinyl-acetamides () show urease inhibition, implying that subtle modifications to the target compound’s carbonyl group (e.g., C=S substitution) could redirect its activity toward enzyme targets .

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The 1,3-thiazole scaffold is synthesized using a modified Hantzsch thiazole synthesis. A brominated ketone precursor, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one , reacts with thiourea in ethanol under reflux (78°C, 45 min) to yield 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (98% yield). For the target compound, 2-bromo-1-(4-methylthiazol-5-yl)ethan-1-one is substituted to introduce the 4-methyl group.

Key Reaction Parameters:

  • Solvent: Ethanol (anhydrous).

  • Temperature: Reflux (78°C).

  • Workup: Saturated NaHCO₃ extraction, FCC purification (25–50% ethyl acetate/hexane).

Carboxamide Functionalization

The 5-carboxamide group is introduced via acyl chloride intermediacy . Thiazole-5-carboxylic acid is treated with oxalyl chloride (3 equiv) and catalytic DMF in CH₂Cl₂ (6 h, room temperature). Subsequent reaction with dimethylamine in the presence of DIPEA affords N,N,4-trimethyl-1,3-thiazole-5-carboxamide (85–90% yield).

Spectroscopic Validation:

  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, N–CH₃), 3.12 (s, 6H, N,N–(CH₃)₂), 7.21 (s, 1H, thiazole-H).

  • HRMS (ESI-TOF): m/z calcd. for C₈H₁₁N₂O₂S [M+H]⁺: 215.0589.

Synthesis of 2-(2-Oxo-3-Phenylimidazolidin-1-Yl)Acetic Acid

One-Pot Imidazolidinone Formation

The 2-oxo-3-phenylimidazolidin-1-yl moiety is synthesized via a sequential, solvent-free reaction adapted from El-Saghier et al.. Equimolar quantities of aniline, ethyl cyanoacetate, and ethyl glycinate hydrochloride are heated at 70°C for 2 h under neat conditions, yielding 3-phenylimidazolidin-2-one (75–90% yield).

Mechanistic Insights:

  • Nucleophilic attack of aniline on ethyl cyanoacetate forms a β-enamino ester.

  • Cyclization with ethyl glycinate hydrochloride generates the imidazolidinone core.

Acetic Acid Side Chain Installation

The imidazolidinone is alkylated using ethyl bromoacetate in DMF with K₂CO₃ (12 h, 60°C). Saponification with NaOH (MeOH/H₂O, 12 h) produces 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid (71–84% yield).

Optimization Data:

StepConditionsYield (%)
AlkylationDMF, K₂CO₃, 60°C82
SaponificationNaOH, MeOH/H₂O, RT78

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid is converted to its acyl chloride using oxalyl chloride (3 equiv) and DMF in CH₂Cl₂ (6 h, room temperature).

Coupling with Thiazole-5-Carboxamide

The acyl chloride reacts with N,N,4-trimethyl-1,3-thiazole-2-amine in CH₂Cl₂ using DIPEA as a base (20 min, room temperature), followed by extended stirring (12 h) to afford the target compound (68–72% yield).

Critical Parameters:

  • Base: DIPEA (prevents HCl-mediated side reactions).

  • Solvent: Anhydrous CH₂Cl₂ (avoids hydrolysis).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.09 (t, J = 7.1 Hz, CH₂CH₃), 2.48 (s, pyrimidine-CH₃), 3.70 (s, 4-OCH₃), 7.21 (s, Ph-H).

  • ¹³C NMR (CDCl₃): δ 167.78 (C=O), 158.63 (imidazolidinone C=O), 130.49 (thiazole-C).

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

  • Thiazole Core: Reflux in ethanol maximizes cyclization efficiency (98% yield).

  • Imidazolidinone: Neat conditions reduce side-product formation (90% yield).

  • Amide Coupling: DIPEA enhances nucleophilicity of the amine (72% yield).

Challenges and Mitigation

  • Steric Hindrance: Bulky substituents on the thiazole necessitate prolonged coupling times.

  • Epimerization: Low-temperature saponification (0°C) preserves stereochemical integrity .

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Methodological Answer:
The synthesis route should prioritize functional group compatibility, regioselectivity, and reaction yield optimization. Key steps include:

  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution reactions, while catalysts like triethylamine facilitate deprotonation in amide bond formation .
  • Stepwise Functionalization : Introduce the thiazole core first, followed by acetamide and imidazolidinone moieties to avoid steric hindrance .
  • Intermediate Purification : Use column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate intermediates, as demonstrated in multi-step syntheses of analogous thiazole derivatives .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural validation relies on complementary analytical techniques:

  • NMR Spectroscopy : Compare experimental 1^1H/13^{13}C NMR chemical shifts with theoretical predictions (e.g., δ ~2.5 ppm for N,N-dimethyl groups) to confirm substituent positions .
  • Elemental Analysis : Validate purity by matching observed C, H, N, S percentages with calculated values (e.g., ±0.3% deviation) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm1^{-1} for the acetamide moiety) .

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